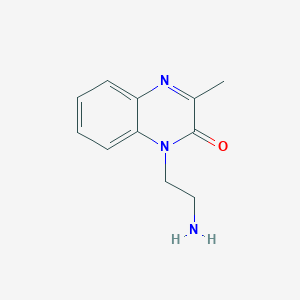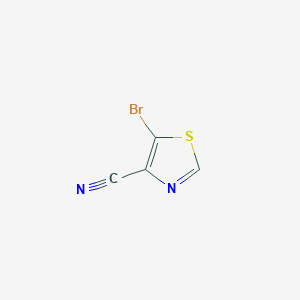
5-Bromothiazole-4-carbonitrile
Overview
Description
5-Bromothiazole-4-carbonitrile is a chemical compound with the molecular formula C4HBrN2S . It is also known as 4-bromo-1,3-thiazole-5-carbonitrile .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms, substituted with a bromine atom and a carbonitrile group .Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It has a molecular weight of 189.04 .Scientific Research Applications
Electrochemical Reduction Studies
5-Bromothiazole-4-carbonitrile has been studied in the context of electrochemical reduction. For instance, Chang Ji and D. Peters (1998) examined the electrochemical reduction of 2-bromothiazole at glassy carbon cathodes in acetonitrile, focusing on the cleavage of the carbon-bromine bond and the reduction of thiazole (Ji & Peters, 1998).
Synthesis of Novel Compounds
Researchers like D. W. Hawkins et al. (1995) have explored synthesizing new compounds using bromoimidazole-carbonitriles, which are closely related to this compound. Their work includes synthesizing thieno-extended purines (Hawkins et al., 1995).
Hydrodehalogenation Research
The hydrodehalogenation of similar compounds, like dihaloisothiazole-carbonitriles, has been studied by H. A. Ioannidou and P. Koutentis (2011). This process is significant for synthesizing halogenated isothiazole-carbonitriles (Ioannidou & Koutentis, 2011).
Radical Bromination Analysis
M. A. Hariri et al. (1998) investigated the radical bromination of thiazole compounds, providing insights into the substitution reactions and reactivity order, which are pertinent for understanding the behavior of this compound (Hariri et al., 1998).
Prebiotic Synthesis Studies
R. Sanchez et al. (1968) discussed the synthesis of imidazole-carbonitriles from HCN, which are structurally similar to this compound. Their research sheds light on the potential prebiotic pathways of these compounds (Sanchez et al., 1968).
Coordination Chemistry
V. Rajni Swamy et al. (2020) synthesized dihydrofuran carbonitrile derivatives, demonstrating coordinated compliance of chloro-methyl and bromo-methyl exchange rules. Such studies are relevant for understanding the coordination properties of similar compounds like this compound (Swamy et al., 2020).
Inhibitor Synthesis for Corrosion
M. Yadav et al. (2016) researched pyranopyrazole derivatives, including carbonitriles, for their potential as inhibitors in corrosion processes (Yadav et al., 2016).
Safety and Hazards
Mechanism of Action
Biochemical Analysis
Biochemical Properties
5-Bromothiazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes . The interaction with PDE5 involves the regulation of enzyme activity, either enhancing or inhibiting its function, which can have implications for cellular signaling pathways. Additionally, this compound has been found to inhibit COX enzymes, which are involved in the inflammatory response . These interactions highlight the compound’s potential as a therapeutic agent in conditions related to inflammation and cellular signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in inflammatory responses and cellular proliferation . By inhibiting COX enzymes, it can reduce the production of pro-inflammatory mediators, thereby impacting cell signaling pathways associated with inflammation. Furthermore, the compound’s interaction with PDE5 can influence cyclic guanosine monophosphate (cGMP) levels, affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as PDE5 and COX, leading to either inhibition or activation of these enzymes . In the case of PDE5, this compound can enhance or inhibit the enzyme’s activity, thereby modulating cGMP levels and influencing cellular signaling pathways . For COX enzymes, the compound acts as an inhibitor, reducing the production of prostaglandins and other inflammatory mediators . These molecular interactions underscore the compound’s potential as a modulator of enzyme activity and cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with sustained inhibition of COX enzymes and modulation of PDE5 activity . These findings highlight the importance of maintaining optimal storage conditions to preserve the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit COX enzymes and modulate PDE5 activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects underscore the importance of careful dosage optimization in therapeutic applications. The compound’s efficacy and safety profile in animal models provide valuable insights into its potential as a therapeutic agent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing primarily in the liver, where it is converted into various metabolites . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of this compound, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability and efficacy, highlighting the importance of understanding its metabolic fate in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s cellular uptake and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals . These localization patterns are essential for the compound’s activity and function, as they determine its accessibility to target biomolecules and its overall efficacy.
Properties
IUPAC Name |
5-bromo-1,3-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2S/c5-4-3(1-6)7-2-8-4/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNQOPDVAYADPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306029 | |
| Record name | 5-Bromo-4-thiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257072-06-2 | |
| Record name | 5-Bromo-4-thiazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257072-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-thiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)
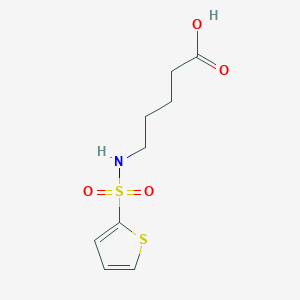

![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)
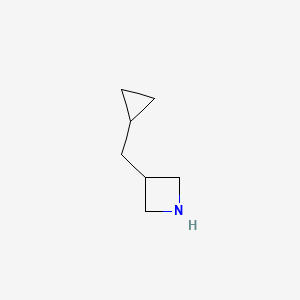

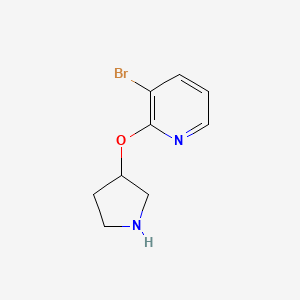

![N-[(3-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1445044.png)
![1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1445045.png)


